1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-5,6,7-trimethoxyindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-5-15-9(14(16)17)6-8-7-10(18-2)12(19-3)13(20-4)11(8)15/h6-7H,5H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSFBURLWIPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Pre-Substituted Phenylhydrazines
The Fischer indole synthesis remains a cornerstone for indole ring formation. Starting with a 3,4,5-trimethoxyphenylhydrazine derivative, condensation with a β-keto ester (e.g., ethyl pyruvate) under acidic conditions generates the indole core. For example, heating 3,4,5-trimethoxyphenylhydrazine with ethyl pyruvate in acetic acid at 80–100°C for 12 hours yields ethyl 5,6,7-trimethoxyindole-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.
Electrophilic Cyclization of ortho-Substituted Anilines
Alternative routes employ electrophilic cyclization of 2-nitro-3,4,5-trimethoxybenzaldehyde derivatives. Reduction of the nitro group to an amine, followed by treatment with ethyl glyoxylate under Heck-type conditions, facilitates indole ring closure. This method offers superior regiocontrol, with reported yields exceeding 75% for the ethyl ester intermediate.
The introduction of the ethyl substituent at the indole nitrogen (N1 position) necessitates careful optimization to avoid competing reactions at other reactive sites (e.g., the carboxylic acid or methoxy groups).
Direct Alkylation via Nucleophilic Substitution
Direct alkylation of 5,6,7-trimethoxyindole-2-carboxylic acid with ethyl iodide or ethyl bromide in the presence of a strong base (e.g., NaH or K2CO3) represents the most straightforward approach. However, the carboxylic acid group often necessitates protection to prevent side reactions. For instance, methyl ester protection using thionyl chloride and methanol, followed by alkylation with ethyl bromide in DMF at 60°C, achieves N-ethylation in 58–65% yield. Subsequent ester hydrolysis with 2M NaOH regenerates the carboxylic acid functionality.
Mitsunobu Reaction for Enhanced Regioselectivity
The Mitsunobu reaction provides a milder alternative for N-alkylation, particularly when dealing with acid-sensitive substrates. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the reaction between 5,6,7-trimethoxyindole-2-carboxylic acid and ethanol proceeds at room temperature, yielding the N-ethylated product in 72% efficiency. This method circumvents the need for pre-protection of the carboxylic acid group.
Sequential Protection-Deprotection Protocols
To mitigate interference from the carboxylic acid during alkylation, multi-step protection strategies are frequently employed:
Ethyl Ester Protection
Conversion of the carboxylic acid to its ethyl ester via treatment with thionyl chloride (SOCl2) and ethanol is a widely adopted method. The reaction proceeds quantitatively under reflux conditions (4–6 hours), as demonstrated in the synthesis of ethyl 1H-indole-2-carboxylate derivatives. Subsequent N-ethylation under basic conditions (e.g., NaH/DMF) followed by saponification with LiOH/H2O/THF restores the carboxylic acid group.
tert-Butyloxycarbonyl (Boc) Protection
For substrates prone to ester hydrolysis, Boc protection of the indole nitrogen prior to alkylation offers an orthogonal strategy. After Boc deprotection with TFA, the free indole NH is alkylated with ethyl triflate in the presence of 2,6-lutidine, achieving >80% conversion.
Analytical Characterization and Optimization Data
Critical reaction parameters and spectroscopic data for key intermediates are summarized below:
| Reaction Step | Conditions | Yield (%) | Key Spectral Data (NMR, MS) |
|---|---|---|---|
| Fischer Indole Cyclization | AcOH, 90°C, 12 h | 68 | NMR (CDCl3): δ 7.21 (s, 1H, H3) |
| Ethyl Ester Formation | SOCl2, EtOH, reflux, 4 h | 95 | MS (ESI+): m/z 279.1 [M+H]+ |
| N-Ethylation (Mitsunobu) | DEAD, PPh3, THF, rt, 24 h | 72 | NMR: δ 14.1 (CH2CH3) |
| Ester Hydrolysis | LiOH, THF/H2O, 50°C, 6 h | 89 | IR (KBr): 1685 cm⁻¹ (C=O) |
Challenges and Alternative Pathways
Competing O-Alkylation and Byproduct Formation
A major challenge in N-ethylation lies in avoiding O-alkylation of the methoxy groups. Kinetic studies reveal that employing bulky bases (e.g., DBU) in aprotic solvents (DMAc) suppresses O-alkylation, improving N-alkylation selectivity to 9:1.
Palladium-Catalyzed C–N Coupling
Emerging methodologies leverage palladium catalysts for direct C–N bond formation. For example, Buchwald–Hartwig coupling between 5,6,7-trimethoxyindole-2-carboxylic acid and ethylamine in the presence of Pd2(dba)3 and Xantphos provides a one-pot route to the target compound, albeit with moderate yields (45–50%).
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors demonstrate advantages in handling exothermic alkylation steps. A recent patent discloses a telescoped process where ester protection, N-ethylation, and hydrolysis occur in series within a microfluidic system, achieving 81% overall yield with a space-time yield of 2.1 kg/L/day .
Chemical Reactions Analysis
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is being investigated for its therapeutic effects in treating various diseases. Its unique chemical structure allows it to interact beneficially with biological systems. Research indicates potential applications in drug formulations targeting oxidative stress and inflammation.
Case Study: Anticancer Activity
Preliminary studies have shown that related indole derivatives can induce apoptosis in cancer cell lines through caspase activation. While specific data for this compound are still emerging, its structural similarity suggests comparable anticancer properties.
Natural Product Synthesis
This compound serves as a valuable intermediate in synthesizing complex natural products. Its ability to facilitate the creation of compounds with specific biological activities makes it an essential building block in organic chemistry .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme inhibition and metabolic pathways. It provides insights into cellular processes that could lead to new drug discoveries. Research has indicated that it may inhibit certain enzymes involved in cell proliferation, which is crucial for developing new therapeutic agents.
Agricultural Applications
The compound is also being explored for its potential use as a plant growth regulator. It may enhance plant growth and resilience against environmental stressors, providing a natural alternative to synthetic growth regulators .
Cosmetic Formulations
Due to its antioxidant properties, this compound is being investigated for inclusion in skincare products aimed at improving skin health and appearance. The compound's ability to modulate oxidative stress could make it a valuable ingredient in cosmetic formulations .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential therapeutic effects in drug formulations targeting oxidative stress and inflammation |
| Natural Product Synthesis | Intermediate for synthesizing complex natural products |
| Biochemical Research | Insights into enzyme inhibition and metabolic pathways |
| Agriculture | Enhances plant growth and resilience |
| Cosmetics | Antioxidant properties for skincare products |
Mechanism of Action
The mechanism of action of 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of 1-ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Alkyl vs. Aryl Substituents : The ethyl group in the target compound provides moderate lipophilicity compared to the benzyl analog (CAS: 7473-45-2), which has greater steric hindrance and lower solubility due to the aromatic benzyl group .
- Methoxy Group Positioning : The 5,6,7-trimethoxy pattern is shared with CAS: 7473-45-2 and CAS: 1240567-92-3, but the absence of a 1-ethyl group in the unsubstituted trimethoxy analog () results in reduced steric shielding and higher polarity .
Catalytic and Reactivity Profiles
For example, indole-2-carboxylic acid derivatives exhibit variable reactivity in alkyne addition reactions depending on solvent and substituents (). The trimethoxy and ethyl groups in the target compound may sterically hinder catalytic interactions, reducing reaction rates compared to simpler analogs like 1-methyl-1H-indole-5-carboxylic acid .
Biological Activity
1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS No. 1240567-92-3) is a synthetic derivative of indole, a class of compounds known for their diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 279.29 g/mol. Its structure features an indole ring with three methoxy groups and a carboxylic acid functional group, contributing to its unique biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₇NO₅ |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 1240567-92-3 |
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and modulating various signaling pathways .
A comparative study highlighted that derivatives of indole-2-carboxylic acids possess IC50 values ranging from 3.11 μM to 32.37 μM against different cancer cell lines . The specific mechanisms often involve the inhibition of key enzymes or receptors implicated in tumor growth and metastasis.
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or interfering with metabolic processes .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vitro assays. These studies suggest that the compound may reduce inflammatory markers by inhibiting specific cytokines and enzymes involved in the inflammatory response .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It can bind to specific receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.
- Metal Chelation : Some studies suggest that indole derivatives can chelate metal ions essential for enzyme activity, further contributing to their therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological effects of indole derivatives:
- Anticancer Study : A study reported that a related compound exhibited significant anticancer activity with an IC50 value of 10.06 μM against a specific cancer cell line .
- Antimicrobial Evaluation : Another investigation found that certain indole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Model : In an animal model of inflammation, the administration of an indole derivative led to a notable reduction in swelling and pain indicators compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with indole precursors. For example, analogous compounds are synthesized via condensation of 3-formyl-indole derivatives with thiazolidinone derivatives under reflux in acetic acid with sodium acetate as a catalyst . To optimize yields, control reaction temperature (e.g., reflux at 110°C), use stoichiometric excess of reagents (1.1 equiv. of aldehyde derivatives), and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. What strategies are effective in characterizing the purity and structural integrity of this compound?
- Methodology : Use HPLC or LC-MS to assess purity (>98% as per industry standards) . Structural confirmation requires NMR (¹H/¹³C) to verify methoxy, ethyl, and carboxylic acid groups. FT-IR can confirm carboxylic acid C=O stretches (~1700 cm⁻¹). Cross-reference with PubChem or DSSTox databases for spectral validation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of methoxy or ester groups . For stock solutions, use anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw degradation, and validate stability via periodic HPLC checks .
Advanced Research Questions
Q. How do the positions of methoxy and ethyl groups influence the compound’s biochemical interactions?
- Analysis : The 5,6,7-trimethoxy groups enhance lipid solubility and enable π-stacking with aromatic residues in enzymes, as seen in alkaloid biosynthesis pathways . The ethyl group at N1 may sterically hinder binding to certain targets, necessitating molecular docking studies to compare with non-ethyl analogs (e.g., 5,6,7-trimethoxy-indole-2-carboxylic acid) . Use SPR or ITC to quantify binding affinities under varying pH conditions .
Q. What are the challenges in resolving discrepancies in reported bioactivity data for this compound?
- Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). For example, cytotoxicity assays in HeLa vs. HEK293 cells may show divergent IC₅₀ values due to differential uptake mechanisms. Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and standardize protocols (e.g., ATP-based assays at 37°C with 5% CO₂) .
Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?
- Methodology : Solubility in water is poor due to hydrophobic methoxy/ethyl groups. Use co-solvents like cyclodextrins (10% w/v) or Tween-80 (0.1% v/v) . For kinetic studies, pre-dissolve in DMSO (<1% final concentration) and confirm absence of solvent interference via negative controls .
Q. What experimental approaches are recommended to address the lack of physicochemical data (e.g., melting point, logP)?
- Data Generation : Determine melting point via differential scanning calorimetry (DSC). Calculate logP experimentally using shake-flask methods (octanol-water partitioning) or computationally via ChemAxon or MOE software . For vapor pressure, employ thermogravimetric analysis (TGA) under inert atmospheres .
Methodological Notes
- Contradictions : notes a lack of acute toxicity data, while assumes low toxicity based on structural analogs. Resolve by conducting Ames tests and zebrafish embryo toxicity assays .
- Synthesis Optimization : suggests acetic acid reflux for 3–5 hours, but microwave-assisted synthesis (100°C, 30 minutes) could reduce side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
